![molecular formula C20H20ClN3O2 B5528197 1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5528197.png)
1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole
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Overview
Description
The compound “1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole” is a part of a broader class of chemicals that have been extensively studied for their unique chemical structures and potential applications in various fields. The interest in this compound stems from its complex molecular architecture and the presence of multiple functional groups that offer diverse reactivity patterns.
Synthesis Analysis
Synthesis of pyrrole derivatives, including compounds similar to the one , often involves aldol condensation reactions and the utilization of strong hydroxyl bases as catalysts. A study on pyrrole chalcone derivatives detailed the synthesis process involving the reaction of ethyl 3,5-dimethyl-4-acyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Molecular Structure Analysis
Molecular structure analyses often include spectroscopic methods and quantum chemical calculations to confirm product structures and study their electronic properties. For example, the structure of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was confirmed using FT–IR, 1H NMR, and UV–visible spectroscopy, alongside quantum chemical calculations that correlated well with experimental data (R. N. Singh et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups, leading to diverse reactions. For instance, rearrangements and reactions with N-nucleophiles or C-nucleophiles can lead to various derivatives, showcasing the compound’s versatility in forming new chemical entities (Sonja Strah et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-11-14(2)24(22-13)15-9-10-23(12-15)20(25)19-8-7-18(26-19)16-5-3-4-6-17(16)21/h3-8,11,15H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSNGMDBZXTVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole |
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